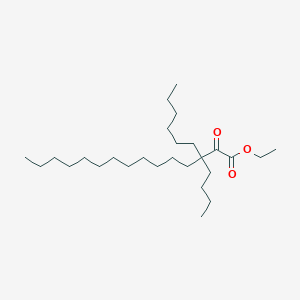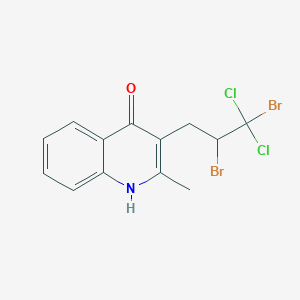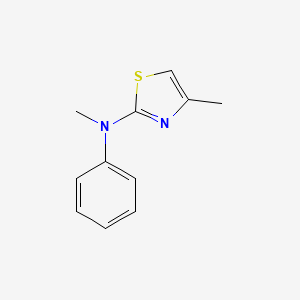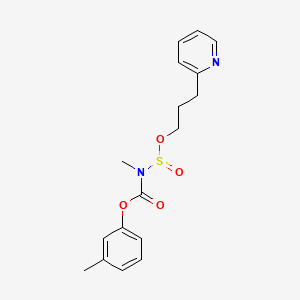
2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- is a heterocyclic compound featuring a four-membered ring structure with a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines, including 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl-.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions of the aza Paternò–Büchi reaction to achieve high yields and purity. This may include controlling the temperature, light source, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactive four-membered ring structure.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- involves its interaction with molecular targets through its reactive sulfur atom. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Azetidines: These compounds share the four-membered ring structure but may differ in substituents and functional groups.
Thiazoles: These compounds contain a five-membered ring with sulfur and nitrogen atoms, offering different reactivity and applications.
Uniqueness: 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- is unique due to its combination of a four-membered ring with sulfur and specific substituents (3,3-dimethyl and 1,4-diphenyl). This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
Properties
CAS No. |
88047-90-9 |
|---|---|
Molecular Formula |
C17H17NS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-diphenylazetidine-2-thione |
InChI |
InChI=1S/C17H17NS/c1-17(2)15(13-9-5-3-6-10-13)18(16(17)19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
HLZMLYUMSSGGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=S)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14403893.png)

![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)


![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)


![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)

